Didecan-4-yl propanedioate
Description
Didecan-4-yl propanedioate is a diester derived from propanedioic acid (malonic acid), where both carboxylic acid groups are esterified with decan-4-yl alcohol. The structure consists of a central propanedioate core bonded to two branched alkyl chains (10 carbons each, with the ester linkage at the 4th carbon). This configuration imparts high hydrophobicity and stability, making it suitable for applications such as plasticizers, lubricants, or intermediates in organic synthesis . Its long alkyl chains contribute to low water solubility and increased compatibility with non-polar matrices, distinguishing it from shorter-chain or polar analogs.
Properties
CAS No. |
112518-34-0 |
|---|---|
Molecular Formula |
C23H44O4 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
didecan-4-yl propanedioate |
InChI |
InChI=1S/C23H44O4/c1-5-9-11-13-17-20(15-7-3)26-22(24)19-23(25)27-21(16-8-4)18-14-12-10-6-2/h20-21H,5-19H2,1-4H3 |
InChI Key |
YVWSZVFNWLQIMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC)OC(=O)CC(=O)OC(CCC)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didecan-4-yl propanedioate typically involves esterification reactions. One common method is the reaction between propanedioic acid and didecan-4-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors. These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Didecan-4-yl propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Didecan-4-yl propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Mechanism of Action
The mechanism of action of didecan-4-yl propanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
Bis(2-methoxyethyl) propanedioate (C₃H₄O₄(COOCH₂CH₂OCH₃)₂): Features methoxyethyl ester groups, introducing polarity via ether linkages.
Propyl 4-hydroxybenzoate (Propylparaben) (C₇H₅O₃COOCH₂CH₂CH₃): A monoester with a phenolic ring, used as a preservative.
N-(1-Acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide : An amide derivative with a piperidine ring, highlighting contrasts in hydrolysis stability.
Structural Differences :
- Didecan-4-yl propanedioate ’s long, branched alkyl chains enhance steric hindrance and reduce reactivity compared to shorter or polar esters like bis(2-methoxyethyl) propanedioate .
- Unlike propylparaben (a monoester with antimicrobial activity), this compound’s diester structure lacks phenolic groups, eliminating estrogenic effects associated with parabens .
- Compared to amides (e.g., N-(1-acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide), esters like this compound are more prone to hydrolysis but offer greater versatility in transesterification reactions .
Physicochemical Properties
| Property | This compound | Bis(2-methoxyethyl) Propanedioate | Propylparaben |
|---|---|---|---|
| Molecular Weight | ~400–420 g/mol* | ~250–270 g/mol* | 180.2 g/mol |
| Water Solubility | Insoluble | Partially soluble (polar groups) | Slightly soluble (0.04 g/L) |
| Boiling Point | >300°C* | ~200–220°C* | 295°C |
| Reactivity | Slow hydrolysis (steric hindrance) | Moderate hydrolysis (polar groups) | Stable in acidic conditions |
| Primary Applications | Plasticizers, lubricants | Solvents, polymer synthesis | Preservatives |
*Estimated based on structural analogs .
Reactivity and Functional Performance
- Hydrolysis : this compound undergoes slower hydrolysis than bis(2-methoxyethyl) propanedioate due to steric shielding of the ester groups by long alkyl chains. Methoxyethyl esters, being more polar, react faster under acidic or alkaline conditions .
- Thermal Stability : The high molecular weight and branching of this compound improve thermal stability (>300°C), making it preferable for high-temperature applications compared to lower-molecular-weight analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
